4-Bromo-4'-tert-butylbiphenyl
Overview
Description
4-Bromo-4’-tert-butylbiphenyl is a brominated biphenyl compound with a tert-butyl group attached to one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-tert-butylbiphenyl can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-4’-tert-butylbiphenyl may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product quality. The use of automated systems for precise control of reaction conditions, such as temperature and reagent flow rates, is common to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-tert-butylbiphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: The bromine atom can be reduced to form 4-tert-butylbiphenyl.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl derivatives with hydroxyl or carbonyl groups.
Reduction: 4-tert-butylbiphenyl.
Scientific Research Applications
4-Bromo-4’-tert-butylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-tert-butylbiphenyl involves its interaction with molecular targets through electrophilic substitution and radical reactions. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in diverse pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methylbiphenyl: Similar structure but with a methyl group instead of a tert-butyl group.
4-Bromo-4’-ethylbiphenyl: Similar structure but with an ethyl group instead of a tert-butyl group.
4-Bromo-4’-isopropylbiphenyl: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
4-Bromo-4’-tert-butylbiphenyl is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
1-bromo-4-(4-tert-butylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNWFBYWVPMMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433516 | |
Record name | 4-Bromo-4'-tert-butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162258-89-1 | |
Record name | 4-Bromo-4'-tert-butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-4'-(TERT-BUTYL)BIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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